molecular formula C11H19NO B11209208 3-Methyl-1-(2-methylbut-3-yn-2-yl)piperidin-4-ol

3-Methyl-1-(2-methylbut-3-yn-2-yl)piperidin-4-ol

Cat. No.: B11209208
M. Wt: 181.27 g/mol
InChI Key: NRUDMNCWYTZHLH-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-methylbut-3-yn-2-yl)piperidin-4-ol is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group at the fourth position, a methyl group at the first position, and a 2-methylbut-3-yn-2-yl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-methylbut-3-yn-2-yl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpiperidine with 2-methylbut-3-yn-2-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-methylbut-3-yn-2-ol attacks the piperidine ring, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using efficient catalysts and reaction conditions. The use of Lewis acid catalysts, such as aluminum chloride or boron trifluoride, can enhance the reaction rate and yield. Additionally, the reaction can be carried out in a solvent system, such as dichloromethane or toluene, to facilitate the separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-methylbut-3-yn-2-yl)piperidin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated alcohols.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or sodium methoxide, resulting in the formation of substituted piperidines.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, saturated alcohols, and substituted piperidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-1-(2-methylbut-3-yn-2-yl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-methylbut-3-yn-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its binding to target proteins and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylbut-3-yn-2-ol
  • 3-Methylpiperidine
  • 4-Hydroxypiperidine

Uniqueness

Compared to similar compounds, 3-Methyl-1-(2-methylbut-3-yn-2-yl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl group and the 2-methylbut-3-yn-2-yl group on the piperidine ring enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

3-methyl-1-(2-methylbut-3-yn-2-yl)piperidin-4-ol

InChI

InChI=1S/C11H19NO/c1-5-11(3,4)12-7-6-10(13)9(2)8-12/h1,9-10,13H,6-8H2,2-4H3

InChI Key

NRUDMNCWYTZHLH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1O)C(C)(C)C#C

Origin of Product

United States

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